Sulindac Sulfide-d6 (Major) is a deuterated derivative of sulindac, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for treating inflammatory conditions. This compound is classified under arylalkanoic acids and is known for its ability to inhibit cyclooxygenases, specifically cyclooxygenase-1 and cyclooxygenase-2. The deuterated form, Sulindac Sulfide-d6, is utilized in various scientific studies, particularly in pharmacokinetics and metabolic research due to its stable isotope labeling.
Sulindac is derived from sulfinylindene and belongs to the class of nonsteroidal anti-inflammatory drugs. Its deuterated form, Sulindac Sulfide-d6, has the molecular formula and a molecular weight of approximately 346.448 g/mol . This compound is often used in research settings where tracking metabolic pathways or drug interactions is essential due to the presence of deuterium, which alters the physical properties without significantly changing the biological activity.
The synthesis of Sulindac Sulfide-d6 involves several steps, typically starting from sulindac itself. A common method includes:
For example, one method involves reacting sulindac with methanol in the presence of boron trifluoride-methanol complex at elevated temperatures, followed by purification through chromatography . The synthesis process is characterized by techniques such as nuclear magnetic resonance spectroscopy (NMR) for structural confirmation and high-resolution mass spectrometry for molecular weight determination.
The molecular structure of Sulindac Sulfide-d6 can be represented as follows:
[2H]\C(=C\1/C(=C(c2cc(F)ccc12)C([2H])([2H])C(=O)O)C)\c3ccc(SC([2H])([2H])[2H])cc3
InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3,9D,11D2
.This structure indicates the presence of a fluorine atom and a sulfide group, which are crucial for its biological activity.
Sulindac Sulfide-d6 participates in various chemical reactions typical of sulfoxides and sulfides. Key reactions include:
The specific reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule or rearrangements facilitated by heat or catalysts.
Sulindac Sulfide-d6 exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes. The mechanism involves:
Research indicates that both the parent compound and its sulfide derivative can exhibit varying degrees of COX inhibition, impacting their therapeutic efficacy.
Sulindac Sulfide-d6 exhibits several notable physical properties:
Chemical properties include stability under normal laboratory conditions but may require specific handling protocols due to potential reactivity with strong oxidizing agents .
Sulindac Sulfide-d6 is primarily used in scientific research settings for:
The unique properties of this compound make it valuable for advancing knowledge in medicinal chemistry and pharmacology .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: